methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Synthetic Chemistry Cross-Coupling Isoquinoline Alkaloid Synthesis

Procure this dihydroisoquinoline for its unique dual-functionalization: the C7 2-bromobenzamido group enables Pd-catalyzed couplings (Suzuki, Buchwald) without separate benzamide steps, while the N2-methyl carbamate remains stable under these conditions, allowing orthogonal deprotection. Essential for constructing kinase-targeted libraries and fused alkaloid scaffolds via intramolecular cyclization, as highlighted in US 9,096,593 B2. Avoids synthetic inefficiencies of N-Boc-7-amino-THIQ analogs.

Molecular Formula C18H17BrN2O3
Molecular Weight 389.249
CAS No. 1448034-08-9
Cat. No. B2646237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448034-08-9
Molecular FormulaC18H17BrN2O3
Molecular Weight389.249
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H17BrN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22)
InChIKeyLQHOPVLMJFBUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-08-9): A Dual-Functionalized Tetrahydroisoquinoline Scaffold for Targeted Library Synthesis


Methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-08-9) is a synthetic small molecule (MW 389.25, C₁₈H₁₇BrN₂O₃) belonging to the tetrahydroisoquinoline (THIQ) class of heterocyclic compounds . This compound is distinguished by its unique dual-functionalization pattern: a 2-bromobenzamido group at the C7 position of the dihydroisoquinoline core and a methyl carbamate protecting group at the N2 position . This specific substitution architecture distinguishes it from common THIQ analogs that typically bear simpler N-alkyl or N-acyl substituents, positioning it as a versatile intermediate in medicinal chemistry programs targeting kinases, bromodomains, and other therapeutically relevant protein families [1].

Why Methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Replaced by Common THIQ Analogs: The Functional Handle Problem


Generic substitution of methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate with superficially similar tetrahydroisoquinoline or dihydroisoquinoline derivatives fails on two levels. First, the ortho-bromo substituent on the benzamide ring is essential for enabling downstream transition-metal-catalyzed cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, or Ullmann-type reactions), a synthetic entry point that para- or meta-bromo congeners, or non-halogenated benzamido analogs, either cannot access or access with substantially different regiochemical outcomes . Second, the N2-methyl carbamate protecting group is orthogonal to the more common N-Boc or N-benzyl protecting strategies employed in standard THIQ building blocks; its presence enables selective deprotection under conditions that leave acid-labile or hydrogenolysis-sensitive functionality intact on the remainder of the molecule . These two features—the 2-bromobenzamido group as a synthetic handle and the N2-carbamate as a complementary protecting group—are not simultaneously present in widely available THIQ analogs such as N-Boc-7-amino-3,4-dihydroisoquinoline or N-benzyl-tetrahydroisoquinoline derivatives, making direct substitution impossible without compromising synthetic efficiency or necessitating additional protection/deprotection steps .

Methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Quantitative Differentiation Evidence vs. THIQ Scaffold Comparators


Ortho-Bromo Benzamide: Synthetic Versatility Advantage Over Para- and Meta-Bromo THIQ Benzamide Analogs in Cross-Coupling Reactions

The ortho-bromobenzamido substitution pattern on methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate enables intramolecular cyclization and cross-coupling chemistry that is not accessible from para- or meta-bromo substituted benzamido-THIQ analogs. Gkionis et al. (2020) demonstrated that 2-bromobenzamides undergo efficient palladium-catalyzed coupling with 2-ethoxyvinylboronate to construct the C3-C4 unit of the isoquinoline core, a transformation that exploits the ortho relationship between the bromine and the amide carbonyl . This regiochemical requirement means that para- or meta-bromo substituted benzamido analogs (e.g., 4-bromobenzamido- or 3-bromobenzamido-THIQ derivatives) cannot participate in this cyclization manifold, as the spatial orientation of the bromine relative to the amide is incompatible with the transition state geometry required for ring closure . The target compound therefore provides a unique synthetic entry point into fused and elaborated isoquinoline ring systems that is unavailable from its regioisomeric bromobenzamido counterparts.

Synthetic Chemistry Cross-Coupling Isoquinoline Alkaloid Synthesis C-C Bond Formation

N2-Methyl Carbamate vs. N-Boc Protection: Orthogonal Deprotection Strategy for Multi-Step Synthetic Sequences

The N2-methyl carbamate group on methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate provides an orthogonal deprotection option relative to the industry-standard N-Boc protecting group found on the most common THIQ building block, N-Boc-7-amino-3,4-dihydroisoquinoline . Methyl carbamates are cleaved under basic conditions (e.g., KOH/MeOH, TMSI) or with strong nucleophiles, whereas N-Boc groups are removed under acidic conditions (TFA, HCl/dioxane). This orthogonality enables sequential, chemoselective deprotection strategies in multi-step syntheses where both the N2 protecting group and acid-sensitive functionality elsewhere on the molecule must be preserved [1]. In contrast, the N-Boc analog cannot be deprotected under basic conditions without risking carbamate cleavage at unintended positions, limiting its utility in synthetic sequences requiring base-stable protection [1].

Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry Solid-Phase Synthesis

Dual Functionalization at C7 and N2 Enables One-Step Diversification into Kinase Modulator Libraries vs. Mono-Functionalized THIQ Scaffolds

The simultaneous presence of both the C7-(2-bromobenzamido) group and the N2-methyl carbamate on methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate enables two independent diversification vectors in a single synthetic intermediate. This contrasts with mono-functionalized THIQ scaffolds such as N-Boc-7-amino-THIQ (which has only an amine at C7 requiring separate acylation to install a benzamide) or 7-bromo-N-Boc-THIQ (which has a bromine for cross-coupling but no pre-installed amide) . The target compound, by virtue of its pre-formed 2-bromobenzamido group, eliminates one synthetic step (benzamide coupling) from library production workflows compared to 7-amino-THIQ precursors . Furthermore, US Patent 9,096,593 B2 (Plexxikon Inc.) explicitly claims dihydroisoquinoline-2(1H)-carboxylate derivatives as kinase modulators, establishing the pharmaceutical relevance of the N2-carboxylate substitution pattern present in this compound [1].

Kinase Inhibitor Parallel Synthesis Scaffold Diversification Drug Discovery

Bromine as a Heavy Atom for X-ray Crystallographic Phasing: Structural Biology Advantage Over Non-Halogenated THIQ Analogs

The bromine atom at the ortho position of the benzamide ring in methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate provides anomalous scattering signal suitable for experimental phasing in protein-ligand co-crystallography. This is a well-established principle in structural biology: bromine (atomic number 35) produces measurable anomalous signal at Cu Kα and synchrotron wavelengths commonly used in macromolecular crystallography [1]. Non-halogenated THIQ analogs (e.g., unsubstituted benzamido-THIQ derivatives) lack this phasing capability and require alternative heavy-atom derivatization or molecular replacement for structure solution, adding time and uncertainty to co-crystal structure determination [1]. Among halogenated THIQ analogs, bromine provides stronger anomalous signal than chlorine (Z=17) while avoiding the radiolability issues of iodine (Z=53), representing a practical optimum for routine crystallographic applications [2].

Structural Biology X-ray Crystallography Heavy Atom Phasing Fragment-Based Drug Discovery

Recommended Procurement and Application Scenarios for Methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-08-9)


Parallel Library Synthesis of Kinase-Focused THIQ Analog Series via C7 Cross-Coupling Diversification

Procure this compound as the core scaffold for generating arrays of kinase-targeted dihydroisoquinoline-2(1H)-carboxylate analogs. The pre-installed 2-bromobenzamido group at C7 enables palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amine diversity elements without requiring a separate benzamide coupling step, as would be necessary with N-Boc-7-amino-THIQ precursors. The N2-methyl carbamate remains stable under standard cross-coupling conditions (Pd(PPh₃)₄, aqueous base, elevated temperature), preserving the N2 protecting group for subsequent library deprotection and functionalization . This workflow is directly relevant to kinase inhibitor programs as disclosed in US Patent 9,096,593 B2, which claims dihydroisoquinoline-2(1H)-carboxylate derivatives as kinase modulating agents [1].

Multi-Step Synthesis of Fused Polycyclic Isoquinoline Alkaloids via Ortho-Bromo-Directed Annulation

Utilize the ortho-bromobenzamido group as the entry point for palladium-catalyzed intramolecular cyclization to construct fused isoquinoline ring systems. Following the methodology of Gkionis et al. (Tetrahedron, 2020), the 2-bromobenzamide moiety can be coupled with 2-ethoxyvinylboronate to construct the C3-C4 unit, enabling access to 1-oxo-3,4-dihydroisoquinoline and related alkaloid scaffolds . The N2-methyl carbamate can be selectively deprotected post-cyclization under basic conditions (KOH/MeOH) without affecting the newly formed heterocyclic framework, providing a clean entry to the free amine for further elaboration. This application is inaccessible from para-bromo or meta-bromo benzamido regioisomers, which lack the correct spatial orientation for the cyclization transition state.

Protein-Ligand Co-Crystallography with Experimental Phasing for Fragment Elaboration Studies

Employ this compound in soaking or co-crystallization experiments with purified protein targets (kinases, bromodomains, or HDACs) where the intrinsic bromine anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) enables SAD or MAD phasing for de novo structure determination [2]. This capability is particularly valuable in fragment-based drug discovery programs where the THIQ scaffold serves as a starting fragment and rapid iterative structure determination is required to guide chemical elaboration. The bromine phasing advantage eliminates the need for selenomethionine-labeled protein or heavy-atom derivatization, accelerating the structure determination timeline. The N2-methyl carbamate provides a vector for subsequent fragment growth once the initial binding mode has been experimentally confirmed.

Orthogonal Protection Strategy for Solid-Phase THIQ Library Construction

Deploy this compound in solid-phase organic synthesis (SPOS) workflows where the N2-methyl carbamate serves as a base-labile anchor or protecting group orthogonal to the acid-labile resin linker (e.g., Wang, Rink, or trityl resins). The methyl carbamate is stable to the repetitive TFA treatments used for resin cleavage but can be selectively removed with TMSI or KOH/MeOH while the compound remains resin-bound, enabling on-resin N2-functionalization prior to final cleavage [3]. This orthogonal protection strategy is not achievable with the more common N-Boc-protected THIQ analogs, which would undergo premature N-deprotection during the acidic resin cleavage step, leading to uncontrolled N2-functionalization or decomposition.

Quote Request

Request a Quote for methyl 7-(2-bromobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.